(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine
Description
The compound (1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine is a chiral cyclohexane derivative featuring a 1H-imidazole ring substituted with an isopropyl group at position 1 and an amine group at position 1 of the cyclohexane ring.
The imidazole moiety is a critical pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and metal coordination. The isopropyl group may enhance lipophilicity, influencing membrane permeability and metabolic stability .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
4-(1-propan-2-ylimidazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H21N3/c1-9(2)15-8-7-14-12(15)10-3-5-11(13)6-4-10/h7-11H,3-6,13H2,1-2H3 |
InChI Key |
GKKLQDBIJLOCAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Cyclohexane Ring Formation: The cyclohexane ring can be formed through a Diels-Alder reaction between a diene and a dienophile.
Substitution Reactions: The imidazole and amine groups are introduced through substitution reactions, where appropriate leaving groups are replaced by the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imidazole oxides.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (1R,4r)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions, enzymes, and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Heterocyclic Ring
Compound A : (1r,4r)-4-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine dihydrochloride
- Structure : Replaces the 1H-imidazole with a 4,5-dihydroimidazole (imidazoline) and substitutes the isopropyl group with a methyl group.
- The methyl group decreases steric bulk compared to isopropyl, which may affect target selectivity .
- Synthesis : Prepared via similar reductive amination steps, as seen in .
Compound B : 4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine
- Structure : Substitutes imidazole with a benzoxazole ring.
- Impact : The benzoxazole introduces a larger aromatic system, enhancing π-π stacking but reducing hydrogen-bonding capacity. This modification is common in kinase inhibitors .
Compound C : 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine
- Structure : Replaces imidazole with a 1,2,4-triazole.
- The methyl group at position 4 may influence steric interactions .
Variations in Amine Substituents
Compound D : (1R,4R)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine (279)
- Structure : Features a piperazine ring substituted with a cyclopropylmethyl group instead of imidazole.
- Impact: The piperazine moiety introduces basicity and flexibility, often enhancing solubility.
- Data : MS (ESI +): m/z 198 [M + H]+ .
Compound E : (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (288)
- Structure : Substitutes the imidazole with a methylpiperazine group.
- Impact : Methylpiperazine is a common solubilizing group in drug design. The reduced aromaticity may lower off-target interactions .
- Data : MS (ESI +): m/z 452 [M + H]+; ¹H NMR shows distinct piperazine proton signals at δ 3.73–3.68 ppm .
Stereochemical Comparisons
Compound F : (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (289)
Key Findings and Implications
- Heterocycle Choice : Imidazole derivatives (e.g., Target Compound) excel in hydrogen bonding, while triazoles (Compound C) and benzoxazoles (Compound B) prioritize aromatic interactions .
- Substituent Effects : Bulky groups like isopropyl improve lipophilicity but may reduce solubility. Smaller groups (e.g., methyl in Compound A) enhance selectivity .
- Stereochemistry : Enantiomers (e.g., Compounds E and F) exhibit distinct NMR and MS profiles, underscoring the need for chiral resolution in drug development .
Biological Activity
(1R,4R)-4-[1-(propan-2-yl)-1H-imidazol-2-yl]cyclohexan-1-amine, also known by its CAS number 2091057-21-3, is a chiral amine compound with significant potential in various biological applications. Its unique structural features make it a candidate for research in pharmacology, particularly in the development of therapeutics targeting neurological and other conditions.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | CHN |
| Molecular Weight | 193.29 g/mol |
| CAS Number | 2091057-21-3 |
| Purity | ≥95% |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The presence of the amine group allows for hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for certain enzymes due to its structural characteristics. The imidazole moiety is known for its role in enzyme catalysis and inhibition, suggesting that derivatives of this compound could be explored for therapeutic applications against diseases where enzymatic pathways are disrupted.
2. Neuropharmacological Effects
Studies have shown that compounds with similar structures exhibit neuroprotective effects. For instance, derivatives of imidazole have been linked to modulating neurotransmitter systems, particularly in conditions like anxiety and depression. This suggests that this compound may possess similar properties worthy of investigation.
Case Study 1: Neuroprotective Effects
A study conducted on a related imidazole derivative indicated significant neuroprotective effects in animal models of neurodegeneration. The compound was found to reduce oxidative stress markers and improve cognitive function in treated subjects.
Case Study 2: Enzyme Inhibition Profile
In vitro assays have been performed to evaluate the enzyme inhibition profile of this compound against various targets such as acetylcholinesterase and monoamine oxidase. Initial results indicate promising inhibition rates, suggesting potential applications in treating Alzheimer's disease.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Selectivity Index : Preliminary studies show a favorable selectivity index when tested against cancer cell lines, indicating lower toxicity to normal cells compared to cancer cells.
- Reactive Oxygen Species (ROS) Production : The compound has been shown to induce ROS production in treated cell lines, which is a mechanism often associated with cytotoxic effects on cancer cells.
- Pharmacokinetics : Early pharmacokinetic studies suggest that the compound has good bioavailability and a suitable half-life for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
